molecular formula C11H15N B8507012 Indan-5-ylmethyl-methylamine CAS No. 17450-57-6

Indan-5-ylmethyl-methylamine

Cat. No.: B8507012
CAS No.: 17450-57-6
M. Wt: 161.24 g/mol
InChI Key: OPTNWMFSPWXSQD-UHFFFAOYSA-N
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Description

However, the structurally related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine (hereafter referred to as Indoline-5-methylamine) is extensively documented. This section focuses on its properties, synthesis, and applications based on available data.

Properties

CAS No.

17450-57-6

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-N-methylmethanamine

InChI

InChI=1S/C11H15N/c1-12-8-9-5-6-10-3-2-4-11(10)7-9/h5-7,12H,2-4,8H2,1H3

InChI Key

OPTNWMFSPWXSQD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Spectral Characterization

Key spectral data include:

  • <sup>1</sup>H NMR : Signals at 2.45 ppm (2H, -CH2-) and 5.28 ppm (1H, -NH2).
  • IR : Peaks at 3359 cm<sup>−1</sup> (N-H stretch), 3282 cm<sup>−1</sup> (NH2), and 3012 cm<sup>−1</sup> (C-H stretch) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indoline-5-methylamine and Analogous Compounds

Compound Name Core Structure Substituents Synthesis Method Key Spectral Features Applications
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Indoline (dihydroindole) -CH2NH2 at position 5 Phthalimide/acetyl deprotection NMR: 2.45 ppm (CH2), 5.28 ppm (NH2); IR: 3359 cm<sup>−1</sup> Pharmacological intermediate
(5-Chlorothiophen-2-ylmethyl)-methyl-amine Thiophene -CH2N(CH3)2 at position 2; Cl at position 5 Not specified No spectral data provided Laboratory research chemical
(5-Methyl-3-isoxazolyl)methylamine Isoxazole -CH2NH2 at position 3; CH3 at position 5 Not detailed Not reported General research applications
N-(2-Chloro-pyrimidin-4-yl)-1H-indazol-5-amine Indazole-pyrimidine Indazole linked to chloropyrimidine Condensation of dichloropyrimidine with 5-aminoindazole Not explicitly described Anticancer agent (selective activity)

Key Comparative Insights

Structural Diversity: Indoline-5-methylamine and N-(2-chloro-pyrimidin-4-yl)-1H-indazol-5-amine both incorporate nitrogen-rich heterocycles but differ in core scaffold complexity. The former is a mono-bicyclic system, while the latter combines indazole and pyrimidine rings . Thiophene and isoxazole derivatives lack fused rings, emphasizing the role of heteroatom placement in modulating reactivity and bioactivity .

Synthetic Complexity: Indoline-5-methylamine requires multi-step deprotection, whereas the indazole-pyrimidine derivative is synthesized via a one-pot condensation reaction .

Pharmacological Potential: Indoline-5-methylamine is primarily an intermediate, while the indazole-pyrimidine compound has demonstrated selective anticancer activity . Thiophene and isoxazole derivatives are less characterized for biological activity but are widely used as building blocks in drug discovery .

Safety and Handling :

  • Thiophene derivatives like (5-Chlorothiophen-2-ylmethyl)-methyl-amine require stringent safety protocols (e.g., protective equipment) due to undefined toxicity profiles .
  • Indoline-5-methylamine’s dihydrochloride salt form suggests stability for further functionalization .

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